2-{1-(4-ethoxybenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol
Overview
Description
2-{1-(4-ethoxybenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol is a useful research compound. Its molecular formula is C21H30N2O3 and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.22564282 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scientific Research Applications of Similar Compounds
Pharmacological Research and Drug Development : Compounds with complex structures similar to the one you mentioned often undergo pharmacological studies to understand their interaction with biological systems. For example, the study of sigma receptors in patients with suspected primary breast cancer using a novel iodobenzamide shows how structurally complex compounds can be used in diagnostic imaging and potentially in therapeutic interventions (Caveliers et al., 2002).
Neuropharmacology and CNS Studies : Piperazine derivatives, which are structurally related to the compound , have been explored for their effects on central nervous system receptors, such as the 5-HT1A receptor. These studies are crucial for developing treatments for mood disorders and understanding the neurochemical pathways involved in psychiatric conditions (Rabiner et al., 2002).
Metabolism and Excretion Studies : Research into the metabolism and excretion of complex organic compounds helps in the safety assessment of new drugs and chemicals. For example, the study of human metabolism and excretion kinetics of the fragrance lysmeral provides insights into how chemicals are processed by the body and their potential impacts on human health (Scherer et al., 2017).
Toxicology and Environmental Health : The study of the environmental and health impacts of chemical compounds, including their toxicological profiles, is crucial for public health and safety. For instance, the biomonitoring of certain ethanols and their metabolites in occupational settings provides valuable data on exposure levels and health risk assessments (Laitinen & Pulkkinen, 2005).
Diagnostic Imaging : Compounds with specific binding properties are used in diagnostic imaging to visualize tumors or brain activity, demonstrating the potential application of complex molecules in non-invasive medical diagnostics (Didelot et al., 2010).
Properties
IUPAC Name |
2-[1-[(4-ethoxyphenyl)methyl]-4-[(5-methylfuran-2-yl)methyl]piperazin-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-3-25-20-8-5-18(6-9-20)14-23-12-11-22(15-19(23)10-13-24)16-21-7-4-17(2)26-21/h4-9,19,24H,3,10-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWJPZVQRBDJLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CC=C(O3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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